molecular formula C27H27N3O5S B2708376 Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-39-0

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No. B2708376
CAS RN: 442556-39-0
M. Wt: 505.59
InChI Key: AQGFLZTYRRRNOO-UHFFFAOYSA-N
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Description

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Behavior and Synthesis

  • The synthesis and characterization of dihydropyridine derivatives, including their solid-state transformations and mechanisms, are studied to understand their chemical behavior and structural properties. For example, the study on ethyl 5-cyano-1,4-dihydro-2-methyl-4-phenyl-6-allylthio-3-pyridinecarboxylate reveals solid-state transformations that could be relevant for the synthesis and application of complex dihydropyridines (Heyde, Buergi, & Shklover, 1991).

Potential Applications in Catalysis

  • Research on nickel-catalyzed carbocyanation of alkynes with allyl cyanides explores the addition of allyl cyanides across alkynes, leading to polysubstituted hexadienenitriles. This process demonstrates the use of allyl groups in catalytic reactions, which might be applicable to compounds with similar allyl structures (Hirata et al., 2009).

Antimicrobial Activity

  • The evaluation of antimicrobial activity in 1,4-dihydropyridine analogues indicates that modifications at certain positions can enhance their efficacy against various microorganisms. Such studies suggest potential antimicrobial applications for structurally related dihydropyridines (Olejníková et al., 2014).

Mechanistic Insights

  • Investigations into the mechanisms of reactions involving dihydropyridine derivatives are crucial for understanding how such compounds can be synthesized and manipulated for various applications. The study of one-pot synthesis of 2H-Pyrano(3,2-a)indolizin-2-one derivatives from 2-allylidene-1,2-dihydropyridine derivatives provides valuable insights into the cyclization reactions of dihydropyridines (Kakehi, Ito, & Matsubara, 1995).

properties

IUPAC Name

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-5-12-35-27(33)24-17(3)29-26(36-15-23(32)30-19-9-6-16(2)7-10-19)20(14-28)25(24)18-8-11-21(31)22(13-18)34-4/h5-11,13,25,29,31H,1,12,15H2,2-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGFLZTYRRRNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

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